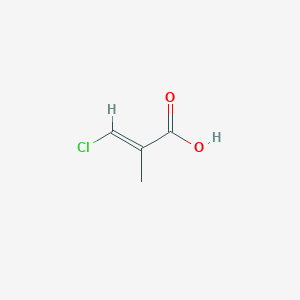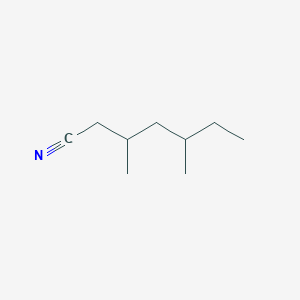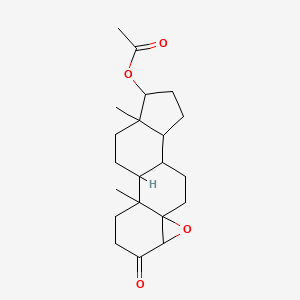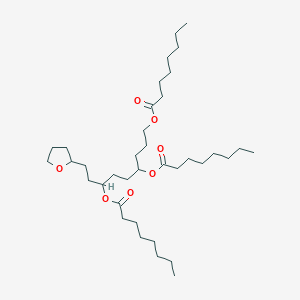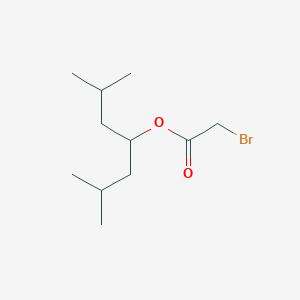
2,6-Dimethylheptan-4-yl bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylheptan-4-yl bromoacetate is an organic compound with the molecular formula C₁₁H₂₁BrO₂ It is a bromoacetate ester derived from 2,6-dimethylheptanol
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dimethylheptan-4-yl bromoacetate can be synthesized through the esterification of 2,6-dimethylheptanol with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
化学反応の分析
Types of Reactions
2,6-Dimethylheptan-4-yl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylheptanol and bromoacetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: The major products are 2,6-dimethylheptanol and bromoacetic acid.
Reduction: The primary product is 2,6-dimethylheptanol.
科学的研究の応用
2,6-Dimethylheptan-4-yl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-dimethylheptan-4-yl bromoacetate involves its reactivity towards nucleophiles. The bromine atom in the bromoacetate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various substrates, including biomolecules and synthetic intermediates.
類似化合物との比較
Similar Compounds
2,6-Dimethylheptan-4-yl acetate: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2,6-Dimethylheptan-4-yl chloroacetate: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of nucleophiles it can react with.
2,6-Dimethylheptan-4-yl iodide: Contains an iodine atom, making it more reactive than the bromoacetate due to the better leaving group ability of iodine.
Uniqueness
2,6-Dimethylheptan-4-yl bromoacetate is unique due to its balanced reactivity. The bromine atom provides a good leaving group, making it suitable for a wide range of nucleophilic substitution reactions, while still being stable enough for practical handling and storage.
特性
CAS番号 |
6282-13-9 |
|---|---|
分子式 |
C11H21BrO2 |
分子量 |
265.19 g/mol |
IUPAC名 |
2,6-dimethylheptan-4-yl 2-bromoacetate |
InChI |
InChI=1S/C11H21BrO2/c1-8(2)5-10(6-9(3)4)14-11(13)7-12/h8-10H,5-7H2,1-4H3 |
InChIキー |
ZGTHVYKDMSKODS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(C)C)OC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)

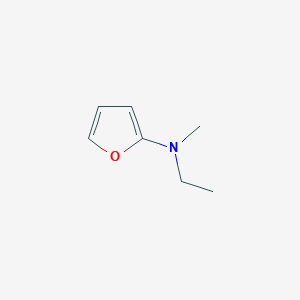

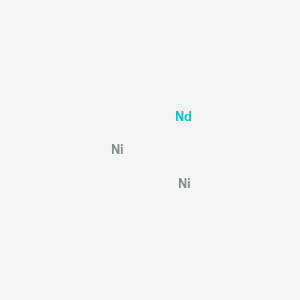
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)
